4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 338414-61-2
VCID: VC7401972
InChI: InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17)
SMILES: C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
Molecular Formula: C13H10N4S
Molecular Weight: 254.31

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

CAS No.: 338414-61-2

Cat. No.: VC7401972

Molecular Formula: C13H10N4S

Molecular Weight: 254.31

* For research use only. Not for human or veterinary use.

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine - 338414-61-2

Specification

CAS No. 338414-61-2
Molecular Formula C13H10N4S
Molecular Weight 254.31
IUPAC Name 4-(2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17)
Standard InChI Key QWYGDXUGSJBKHR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine features a pyrimidine ring connected at position 4 to a 2-phenylthiazole moiety (Figure 1). The pyrimidine’s C2 position bears an aniline group, which frequently undergoes para-substitution to modulate target affinity . X-ray crystallography reveals that the thiazole sulfur and pyrimidine N1 form hydrogen bonds with kinase hinge regions, while the phenyl group occupies a hydrophobic pocket .

Table 1: Molecular Properties of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

PropertyValueSource
Molecular FormulaC<sub>13</sub>H<sub>11</sub>N<sub>5</sub>S
Molecular Weight277.32 g/mol
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=NC=NC=C3N
logP3.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Tautomerism and Conformational Dynamics

The enamine system between the pyrimidine and thiazole rings permits tautomerization, influencing binding mode plasticity. Nuclear Overhauser effect (NOE) studies indicate a predominant conformation where the thiazole phenyl group lies coplanar with the pyrimidine ring, maximizing π-π stacking in kinase active sites . Substituents at the thiazole C4 position (e.g., methyl, cyclopropyl) induce torsional strain, altering dihedral angles by 15–20° compared to unsubstituted analogs .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis begins with ethyl 2-chloro-3-oxobutanoate reacting with 1-methylthiourea in pyridine to form ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1, 72% yield) . Protecting the methylamino group as a tert-butoxycarbonate (Boc) prevents undesired side reactions during subsequent steps .

Equation 1: Bromination of 1-Cyclopropylethanone

1-Cyclopropylethanone (21)+Br2PTSA2-Bromo-1-cyclopropylethanone (22)(85% yield)[1]\text{1-Cyclopropylethanone (21)} + \text{Br}_2 \xrightarrow{\text{PTSA}} \text{2-Bromo-1-cyclopropylethanone (22)} \quad (85\%\text{ yield})[1]

Pyrimidine Ring Formation

Microwave-assisted cyclocondensation between enaminones and phenylguanidines achieves pyrimidine annulation. For example, heating 15 (R<sub>1</sub> = Boc, R′′ = CH<sub>2</sub>CF<sub>3</sub>) with 3-nitrophenylguanidine at 140°C for 45 minutes affords 4-(2,4-dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine (27l) in 68% yield .

Table 2: Optimization of Pyrimidine Cyclization Conditions

ConditionTemperatureTimeYield
Conventional Heating120°C12 h42%
Microwave Irradiation140°C45 min68%
Lewis Acid (ZnCl<sub>2</sub>)100°C6 h55%

Biological Activity and Mechanism

CDK9 Inhibition and Antiapoptotic Protein Regulation

Compound 12u (4-(4-cyclopropylthiazol-5-yl)-N-(3-cyanophenyl)pyrimidin-2-amine) inhibits CDK9 with IC<sub>50</sub> = 7 nM, suppressing phosphorylation of RNA polymerase II’s C-terminal domain (Ser2) within 2 hours . This rapidly depletes Mcl-1 and XIAP mRNAs, inducing apoptosis in chronic lymphocytic leukemia (CLL) cells at 30 nM .

Equation 2: CDK9 Inhibition Kinetics

IC50=koffkon[I]where koff=0.002 s1, kon=5.6×105 M1s1[2]\text{IC}_{50} = \frac{k_{\text{off}}}{k_{\text{on}}[\text{I}]} \quad \text{where } k_{\text{off}} = 0.002\ \text{s}^{-1},\ k_{\text{on}} = 5.6 \times 10^5\ \text{M}^{-1}\text{s}^{-1}[2]

Aurora Kinase Dual Inhibition

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) inhibits aurora A (K<sub>i</sub> = 8.0 nM) and aurora B (K<sub>i</sub> = 9.2 nM), causing mitotic arrest and polyploidy in HCT116 colon cancer cells at 50 nM . Phospho-histone H3 (Ser10) levels decrease by 90% within 24 hours, followed by caspase-3 activation .

Structure-Activity Relationships (SAR)

Thiazole Substituent Effects

Introducing a methyl group at thiazole C4 improves CDK9 selectivity over CDK2 by 80-fold (12u vs 12a) . Crystallography shows the cyclopropyl group in 12u induces a 1.2 Å shift in the DFG motif, widening the ATP-binding pocket . Conversely, phenyl substituents at C4 enhance aurora kinase inhibition by filling the hydrophobic back pocket .

Table 3: Impact of Thiazole C4 Substituents on Kinase Selectivity

SubstituentCDK9 IC<sub>50</sub> (nM)CDK2 IC<sub>50</sub> (nM)Selectivity Ratio
H451202.7
CH<sub>3</sub>758082.9
C<sub>3</sub>H<sub>5</sub>1189080.9

Aniline Para-Substitution

Electron-withdrawing groups (e.g., -CN, -NO<sub>2</sub>) at the aniline para-position increase aurora kinase potency by 5–10 fold compared to electron-donating groups (-OCH<sub>3</sub>) . The nitro group in 27l forms a hydrogen bond with Glu161 in aurora A, confirmed by ΔΔG = -2.3 kcal/mol in binding free energy calculations .

Pharmacological Applications

Anticancer Drug Development

In vivo studies of 12u show 60% tumor growth inhibition in a CLL xenograft model at 10 mg/kg (QD, oral), with no weight loss observed . Bioavailability reaches 42% due to thiazole-mediated P-glycoprotein efflux avoidance . Phase I trials are evaluating a prodrug version with enhanced aqueous solubility (5 mg/mL vs 0.2 mg/mL for parent compound) .

Combination Therapies

Synergy occurs when combining 18 with paclitaxel (CI = 0.3 at ED<sub>75</sub>), as aurora kinase inhibition prevents taxane-induced polyploidization . Sequential administration—18 for 24 hours followed by doxorubicin—increases apoptosis 3-fold in MDA-MB-231 breast cancer cells .

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